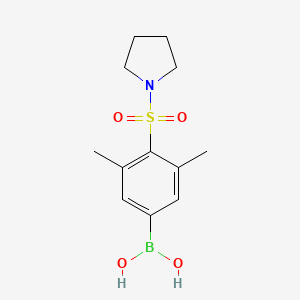
(3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Vue d'ensemble
Description
“(3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C12H18BNO4S and a molecular weight of 283.16 g/mol. It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16BNO4S/c1-9-8-10 (12 (14)15)4-5-11 (9)18 (16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3 . This indicates the presence of a boronic acid group, a pyrrolidin-1-ylsulfonyl group, and two methyl groups attached to a phenyl ring.Physical And Chemical Properties Analysis
This compound is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 283.16 g/mol.Applications De Recherche Scientifique
Organic Optoelectronics
Boronic acid derivatives, including the mentioned compound, are pivotal in the development of organic light-emitting diodes (OLEDs). These compounds are integral to advancing the structural design and synthesis of organic semiconductors for OLED applications, showing promise as 'metal-free' infrared emitters and improving device performance and efficiency (Squeo & Pasini, 2020).
Medicinal Chemistry
In medicinal chemistry, pyrrolidine, a component of the discussed boronic acid derivative, is extensively used to create compounds for treating human diseases. Its inclusion in drug design allows for efficient exploration of pharmacophore space and contributes to the molecule's stereochemistry. This versatility enhances the three-dimensional coverage of drug candidates, leading to diverse biological profiles (Li Petri et al., 2021).
Supramolecular Chemistry
Boronic acid derivatives are also key in the self-assembly of supramolecular capsules derived from calixpyrrole components. These structures show potential for a variety of applications, including as sensors and in the encapsulation of small molecules. The versatility and ease of modification of boronic acid derivatives facilitate the construction of complex molecular architectures (Ballester, 2011).
Drug Discovery
The incorporation of boronic acids into drug discovery efforts has increased due to their potential to enhance drug potency and improve pharmacokinetic profiles. Boronic acid drugs, including those derived from or related to the discussed compound, have been approved for various therapeutic applications, indicating the growing importance of these derivatives in medicinal chemistry (Plescia & Moitessier, 2020).
Safety And Hazards
The safety information for this compound includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal .
Propriétés
IUPAC Name |
(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-9-7-11(13(15)16)8-10(2)12(9)19(17,18)14-5-3-4-6-14/h7-8,15-16H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBGRLKZHUJREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



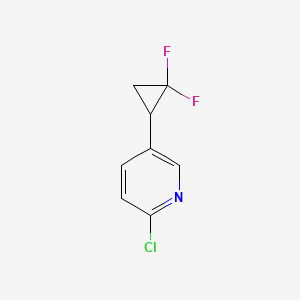
![1-ethyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1458557.png)
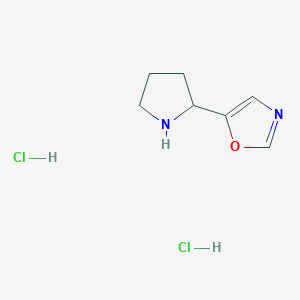
![1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate](/img/structure/B1458559.png)

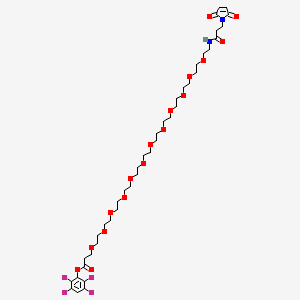
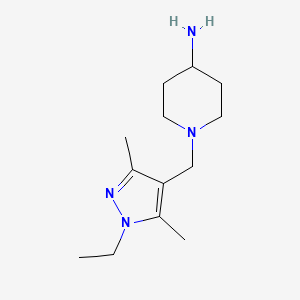
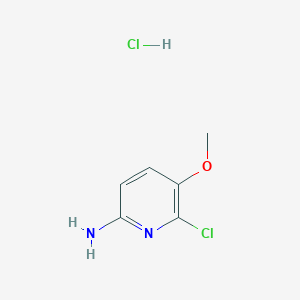
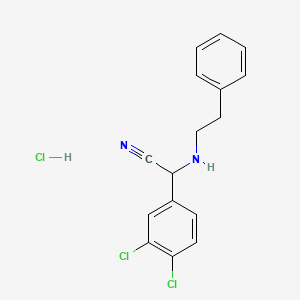
![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458572.png)
![4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1458573.png)
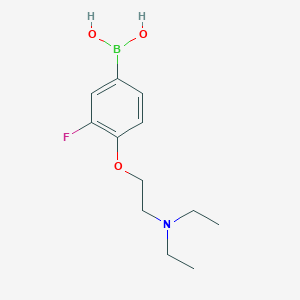
![methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458575.png)
